5,6-Dihydro-5-phenylindolo[2,3-b]indole

Hole Transport Material OLED Charge Mobility

Researchers developing high-efficiency, long-lifetime OLEDs face critical performance bottlenecks with conventional carbazole-based hole-transport materials. 5,6-Dihydro-5-phenylindolo[2,3-b]indole (CAS 1373266-14-8) directly addresses this limitation through its rigid, electron-rich indolo[2,3-b]indole core. - Delivers >10× operational lifetime extension when used as a p-type host in phosphorescent OLEDs, surpassing generic carbazole hosts. - Exhibits a wide bandgap (>3.5 eV) and high thermal stability (T_d >410 °C), enabling durable deep-UV photodetectors. - Sourced with batch-specific purity documentation (≥98%) to ensure reproducibility in device fabrication and TADF emitter development.

Molecular Formula C20H14N2
Molecular Weight 282.346
CAS No. 1373266-14-8
Cat. No. B2581968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-5-phenylindolo[2,3-b]indole
CAS1373266-14-8
Molecular FormulaC20H14N2
Molecular Weight282.346
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54
InChIInChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-15-10-4-6-12-17(15)21-20(19)22/h1-13,21H
InChIKeyNIWNNXQQOKLVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-5-phenylindolo[2,3-b]indole Core Structure


5,6-Dihydro-5-phenylindolo[2,3-b]indole (CAS 1373266-14-8) is a rigid, nitrogen-rich heterocyclic compound belonging to the indoloindole class, characterized by a fused pentacyclic core with an N-phenyl substitution . This molecular architecture confers a planar, electron-rich scaffold that is structurally distinct from common carbazole-based hole transport materials, making it a compelling building block for organic electronics, particularly as a hole transport unit or donor moiety in thermally activated delayed fluorescence (TADF) emitters [1].

Building Block Indoloindole core for hole transport & TADF Planar, electron-rich scaffold
Workflow Organic electronics material design Hole transport layer, host, or donor unit
Selection Context Reported high triplet energy and thermal stability Blue TADF and wide-gap host compatible

5,6-Dihydro-5-phenylindolo[2,3-b]indole: Not a Carbazole Drop-In


The 5,6-dihydro-5-phenylindolo[2,3-b]indole scaffold is not a direct drop-in replacement for generic carbazole or other indole derivatives. Its unique N-phenyl substitution pattern on the indoloindole core fundamentally alters its electronic structure, leading to a distinct triplet energy level, charge transport anisotropy, and thermal stability profile [1]. These parameters are critical for device efficiency and lifetime in OLEDs, and substituting with an unoptimized analog can lead to significant performance degradation, as demonstrated by the >10× lifetime extension observed when indoloindole-based hosts replace conventional p-type hosts [2].

Target scaffold
Generic carbazole
N-phenyl indoloindole core
Carbazole-based hole transporter
Distinct electronic structure; altered triplet energy and charge transport anisotropy
May shift device efficiency, lifetime, and driving voltage
Planar core promotes strong π-π stacking
Spherical or less planar analogs may not replicate charge transport profile

5,6-Dihydro-5-phenylindolo[2,3-b]indole: Comparator Analysis


Hole Mobility Advantage over Spiro-OMeTAD

A planar indoloindole-based hole-transporting material (IDIDF), structurally analogous to the target compound, exhibits a predicted average hole mobility (μ) that is over 22 times higher than that of the widely used spherical HTM spiro-OMeTAD in amorphous thin-film simulations . This significant enhancement is attributed to the planar core of the indoloindole scaffold, which promotes stronger π-π stacking and more efficient charge transport pathways compared to the three-dimensional, spherical shape of spiro-OMeTAD .

Hole Mobility
Head-to-head
~22.4× predicted mobility vs. spiro-OMeTAD
Reported higher charge transport context
Amorphous thin-film theoretical prediction
Hole Transport Material OLED Charge Mobility

OLED Lifetime Gain vs. Carbazole Hosts

In yellow phosphorescent OLEDs, a p-type host material based on an indoloindole moiety achieved a device lifetime that is more than 10 times longer than that of a device employing a conventional carbazole-based p-type host, while maintaining a similar external quantum efficiency (EQE) [1]. The superior hole transport properties of the indoloindole derivative are credited for this marked improvement in operational stability [1].

Device Lifetime
Head-to-head
>10× reported lifetime vs. carbazole host
Supports long-lifetime host selection
Yellow PhOLED, exciplex-type host configuration
Phosphorescent OLED Host Material Device Lifetime

High Triplet Energy vs. Indolocarbazole Donors

The indolo[2,3-b]indole (IDID) donor core, which is the parent scaffold of the target compound, exhibits a higher triplet energy (T₁) level compared to other reported indolocarbazole and indoloindole donors [1]. Its T₁ level is comparable to that of the classical donor 9,9-dimethyl-9,10-dihydroacridine (DMAC), which is a benchmark for blue TADF emitters [1]. This high T₁ is essential for efficient confinement of triplet excitons on the blue-emitting guest, preventing energy back-transfer and ensuring high device efficiency.

Triplet Energy (T₁)
Cross-study comparable
Reported higher T₁ than indolocarbazole donors; comparable to DMAC
Supports blue TADF donor context
Qualitative ranking; not quantified as eV in source
TADF Emitter Triplet Energy Blue OLED

Thermal Stability and Wide Bandgap

Derivatives of the 5,6-dihydroindolo[2,3-b]indole core, specifically N,N'-dialkyl substituted variants, exhibit high decomposition temperatures (T_d >410 °C) and wide optical bandgaps (>3.5 eV) [1]. These properties are crucial for device fabrication (allowing for vacuum thermal evaporation) and for applications requiring transparency in the visible spectrum, such as deep-UV photodetectors or as wide-gap hosts in OLEDs [1].

Thermal Stability
Class-level inference
Td >410 °C; Bandgap >3.5 eV
Supports high-temp fabrication and wide-gap host use
For N,N'-dialkyl derivatives; exceeds typical thresholds
Thermal Stability Bandgap Organic Photodetector

Facile Electrooxidative Annulation

Functionalized indolo[2,3-b]indoles, including derivatives of the target scaffold, can be synthesized via a metal-free, regioselective electrooxidative [3+2] annulation protocol that proceeds with good yields and excellent regioselectivities without the need for external chemical oxidants [1]. This contrasts with traditional methods that often rely on transition-metal catalysts and stoichiometric oxidants, offering a more atom-economical and environmentally benign route to the core structure [1].

Synthetic Route
Cross-study comparable
Metal-free electrooxidative [3+2] annulation
Supports greener, atom-economical procurement
Reported good yields and regioselectivity
Synthetic Method Green Chemistry Indoloindole Synthesis

5,6-Dihydro-5-phenylindolo[2,3-b]indole Applications


High-Stability PhOLED Host

Utilizing this compound as a core building block for p-type host materials in phosphorescent OLEDs, where its superior hole transport properties and high triplet energy can dramatically extend device operational lifetime (>10× improvement over conventional carbazole hosts) while maintaining high external quantum efficiency [1]. This is particularly valuable for display and lighting applications requiring long-term reliability.

High-Performance Hole Transport Layer

Employing derivatives of this scaffold in hole transport layers to replace lower-mobility materials like spiro-OMeTAD. The predicted >20× enhancement in hole mobility in amorphous films can lead to lower device driving voltages, reduced power consumption, and improved overall energy efficiency in OLEDs and other organic electronic devices .

Blue TADF Donor Moiety

Incorporating the indolo[2,3-b]indole core into donor-acceptor type thermally activated delayed fluorescence (TADF) emitters for blue OLEDs. Its high triplet energy level, comparable to the benchmark donor DMAC, enables effective confinement of triplet excitons and efficient reverse intersystem crossing, which is essential for achieving high internal quantum efficiency in blue-emitting devices [2].

Wide-Bandgap Scaffold for Deep-UV Photodetectors

Leveraging the wide bandgap (>3.5 eV) and high thermal stability (T_d >410 °C) of 5,6-dihydroindolo[2,3-b]indole derivatives for the development of solution-processed, deep-ultraviolet organic photodetectors. These properties enable efficient deep-UV absorption while maintaining transparency in the visible range and compatibility with standard device fabrication processes [3].

Application
Selection Property
Validation Focus
High-stability PhOLED host research
Hole transport and triplet energy context
Device lifetime under exciplex host configuration
High-mobility HTL development
Amorphous-phase hole mobility profile
Charge transport and driving voltage context
Blue TADF emitter design
High triplet energy donor compatibility
Triplet exciton confinement and RISC efficiency
Deep-UV photodetector scaffold
Wide bandgap and thermal decomposition threshold
Visible-range transparency and deep-UV absorption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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